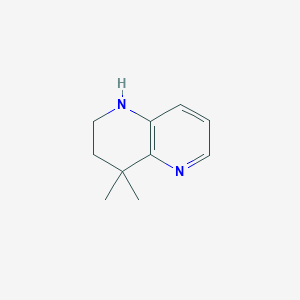

4,4-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

Significance of Tetrahydro-1,5-naphthyridines as Polycyclic Nitrogen Heterocycles in Organic Synthesis

Tetrahydro-1,5-naphthyridines are recognized as important scaffolds in the development of chemical libraries for drug discovery. mdpi.comnih.gov Their rigid, three-dimensional structure provides a framework upon which various functional groups can be appended, allowing for the systematic exploration of chemical space and the identification of new biologically active compounds. The N1 nitrogen atom of the tetrahydro-1,5-naphthyridine ring system is nucleophilic and can participate in a variety of chemical transformations, including epoxide openings, palladium-catalyzed N-arylations, acylations, and urea (B33335) formations. nih.gov This reactivity makes the scaffold versatile for creating a diverse range of derivatives.

Several synthetic strategies have been developed to access the tetrahydro-1,5-naphthyridine core. These include:

Inverse electron demand Diels-Alder reactions: This method has been successfully employed for the efficient synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov

Aza-Diels-Alder reactions: The Lewis acid-activated Povarov reaction provides a pathway to substituted tetrahydro-1,5-naphthyridine derivatives. mdpi.com

Catalytic reduction: The parent 1,5-naphthyridine (B1222797) can be catalytically reduced to the corresponding 1,2,3,4-tetrahydro-derivative using reagents such as palladium on charcoal. rsc.org

The versatility of these synthetic approaches allows for the introduction of various substituents on the heterocyclic core, further highlighting their importance in organic synthesis.

Structural Features and Nomenclature of the 4,4-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine Scaffold

The core structure of 1,5-naphthyridine consists of two fused pyridine (B92270) rings. In the 1,2,3,4-tetrahydro derivative, one of the pyridine rings is partially saturated. The IUPAC name for the specific compound of interest is This compound .

The key structural features include:

A bicyclic system composed of a pyridine ring fused to a tetrahydropyridine (B1245486) ring.

Two nitrogen atoms located at positions 1 and 5.

Two methyl groups geminally substituted at the C4 position of the tetrahydropyridine ring.

The presence of the gem-dimethyl group at the C4 position introduces specific steric and electronic effects. Sterically, the methyl groups can influence the conformation of the tetrahydropyridine ring and may hinder or direct the approach of reagents to nearby reactive sites. Electronically, the methyl groups are weakly electron-donating, which can subtly influence the reactivity of the molecule.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Parent Scaffold | 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) |

| Key Substituents | Two methyl groups at C4 |

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic characterization for this compound are not extensively reported in publicly available literature.

Historical Context and Evolution of Research on Reduced Naphthyridine Systems

The study of naphthyridines, the aromatic precursors to their reduced counterparts, dates back to the late 19th and early 20th centuries. The first synthesis of a naphthyridine derivative was reported in the late 1800s. mdpi.com Over the years, various synthetic methods for constructing the naphthyridine core have been developed, including the Skraup reaction and the Gould-Jacobs reaction. mdpi.com

Research into reduced naphthyridine systems, such as the tetrahydronaphthyridines, gained momentum as their potential applications in medicinal chemistry and organic synthesis became more apparent. The development of selective reduction methods allowed for the controlled hydrogenation of one of the pyridine rings, providing access to the tetrahydro derivatives. rsc.org In recent years, the focus has shifted towards the development of more efficient and versatile synthetic routes, such as the intramolecular inverse electron demand Diels-Alder reaction, to generate libraries of substituted tetrahydro-1,5-naphthyridines for biological screening. nih.gov While extensive research has been conducted on the parent scaffold and various substituted analogs, specific detailed studies focusing solely on this compound are limited in the current scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)5-7-11-8-4-3-6-12-9(8)10/h3-4,6,11H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJPXWMKKHVCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1N=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4,4 Dimethyl 1,2,3,4 Tetrahydro 1,5 Naphthyridine and Its Analogues

Cycloaddition-Based Approaches to 1,2,3,4-Tetrahydro-1,5-naphthyridines

Cycloaddition reactions, particularly those involving aza-Diels-Alder reactions, provide an efficient means to construct the bicyclic framework of tetrahydro-1,5-naphthyridines. These methods often allow for the introduction of molecular complexity in a single step and can be tailored to control stereochemistry.

Aza-Diels-Alder Reactions (Povarov Reaction) for Tetrahydro-1,5-naphthyridine Scaffolds

The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent method for synthesizing tetrahydroquinoline and tetrahydro-1,5-naphthyridine derivatives. nih.govwikipedia.org This reaction typically involves the [4+2] cycloaddition of an imine with an alkene. The imine is often generated in situ from an aromatic amine (like 3-aminopyridine (B143674) for the synthesis of 1,5-naphthyridine (B1222797) derivatives) and an aldehyde. nih.gov The alkene component must be electron-rich to facilitate the reaction. wikipedia.org

A significant advancement in the Povarov reaction is its adaptation as a multi-component reaction, which enhances its efficiency and molecular diversity. wikipedia.org In a sequential three-component approach, an aromatic amine, an aldehyde, and an alkene are reacted in a single pot. This methodology has been successfully applied to the synthesis of highly functionalized 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.comnih.gov For instance, the reaction between an aromatic amine, an α-ketoaldehyde or α-formylester, and an α,β-unsaturated dimethylhydrazone can be carried out in a sequential three-component fashion. mdpi.com

Mechanochemistry, specifically ball milling, has been employed to promote aza-vinylogous Povarov reactions in a solvent-less environment. mdpi.com This technique has been shown to afford faster reactions with comparable yields to conventional solution-based methods. mdpi.comnih.gov The mechanochemical activation is typically performed using a vibratory ball mill with zirconium oxide balls and milling jars. mdpi.com This approach has been successfully used for the synthesis of 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,5-naphthyridines functionalized at various positions. mdpi.com

A model reaction for the mechanochemical aza-vinylogous Povarov reaction is presented below:

| Reactant A | Reactant B | Reactant C | Conditions | Product | Yield |

| Aromatic Amine | α-Ketoaldehyde | α,β-Unsaturated Dimethylhydrazone | Vibratory Ball Mill (20 Hz), ZrO2 | Functionalized 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) | Good to Excellent |

This table illustrates a general scheme for the mechanochemical synthesis of tetrahydro-1,5-naphthyridines, yielding highly functionalized products. mdpi.com

The Povarov reaction often requires the use of a Lewis acid to activate the imine component, making it more susceptible to nucleophilic attack by the alkene. nih.govwikipedia.org Boron trifluoride etherate (BF₃·Et₂O) is a commonly used Lewis acid for this purpose. nih.govnih.gov The Lewis acid coordinates to the nitrogen atom of the imine, lowering its LUMO energy and facilitating the cycloaddition. wikipedia.org This activation is crucial for achieving high yields and selectivity in the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.gov Other Lewis acids such as yttrium triflate and scandium(III) triflate have also been utilized in Povarov reactions. wikipedia.org

The Povarov reaction can proceed with a high degree of regio- and stereoselectivity. nih.gov The cycloaddition often proceeds through an endo transition state, leading to the formation of specific stereoisomers. nih.govmdpi.com This control over stereochemistry is a significant advantage of this methodology. For example, the reaction of imines derived from 3-aminopyridines with styrenes can afford tetrahydro-1,5-naphthyridines with control of two stereocenters. nih.govmdpi.com The regioselectivity is influenced by the electronic properties of both the imine and the alkene. wikipedia.org

| Imine Source (Amine + Aldehyde) | Alkene | Lewis Acid | Stereochemical Outcome |

| 3-Aminopyridine + Benzaldehyde | Styrene | BF₃·Et₂O | Control of two stereocenters via endo transition state |

| 3-Aminopyridine + Various Aldehydes | Vinyl Acetamide | BF₃·Et₂O | Predominantly cis isomers |

This table summarizes examples of stereoselective Povarov reactions in the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com

Intramolecular Inverse-Electron-Demand Diels-Alder Reactions

An alternative and efficient route to the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold involves an intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.orgnih.govacs.org This strategy has been successfully employed using tethered imidazole (B134444) and 1,2,4-triazine (B1199460) systems. acs.orgnih.govsci-hub.se In this approach, the imidazole acts as the electron-rich dienophile and the 1,2,4-triazine serves as the electron-deficient diene.

The reaction proceeds via a cycloaddition followed by the loss of nitrogen and a subsequent presumed stepwise loss of a nitrile to yield the 1,2,3,4-tetrahydro-1,5-naphthyridine core. acs.orgnih.govacs.org The length of the tether connecting the imidazole and triazine rings is crucial; a trimethylene tether has been shown to produce the desired tetrahydro-1,5-naphthyridine in excellent yields. acs.orgnih.gov This reaction can also be promoted by microwave irradiation. acs.orgresearchgate.net

| Tether Length | Reaction Outcome |

| Trimethylene | 1,2,3,4-Tetrahydro-1,5-naphthyridines |

| Tetramethylene | 2,3,4,5-Tetrahydro-1H-pyrido[3,2-b]azepines |

This table highlights the influence of the tether length on the outcome of the intramolecular IEDDA reaction. acs.orgnih.gov

Use of Imidazoles and 1,2,4-Triazines as Precursors

A notable method for synthesizing 1,2,3,4-tetrahydro-1,5-naphthyridines involves an intramolecular inverse-electron-demand Diels-Alder reaction. nih.govnih.govsci-hub.se This approach utilizes precursors where imidazole and 1,2,4-triazine rings are linked by a tether. nih.gov The reaction proceeds through a cycloaddition followed by the loss of nitrogen and a nitrile, yielding the desired tetrahydro-1,5-naphthyridine structure in excellent yields. nih.gov

Influence of Tether Length on Cycloaddition Outcomes

The length of the tether connecting the reacting moieties in intramolecular cycloadditions significantly impacts the reaction's feasibility and outcome. pku.edu.cnreading.ac.uk In the synthesis of tetrahydro-1,5-naphthyridines from imidazole and 1,2,4-triazine precursors, a trimethylene tether has been shown to be effective for the formation of the six-membered ring of the naphthyridine system. nih.govsci-hub.se Conversely, a longer, tetramethylene tether leads to the formation of a seven-membered ring, resulting in 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepines. nih.govsci-hub.se The tether length dictates the geometric feasibility of the transition state, thereby controlling the ring size of the final product. pku.edu.cnnih.gov

Microwave Irradiation for Reaction Promotion

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates and improving yields. ijcrt.orgresearchgate.netnih.gov The synthesis of tetrahydro-1,5-naphthyridines via the intramolecular Diels-Alder reaction of tethered imidazoles and 1,2,4-triazines can be effectively promoted by microwave irradiation. nih.gov This method offers a more efficient alternative to conventional heating, often leading to shorter reaction times and cleaner reaction profiles. ijcrt.org

[4+2] Cycloaddition Processes via Endo Transition States

The aza-Diels-Alder reaction, also known as the Povarov reaction, provides a pathway to 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. mdpi.comresearchgate.net This [4+2] cycloaddition typically involves the reaction of an imine with an alkene. mdpi.com The reaction often proceeds through an endo transition state, which allows for the stereoselective formation of the product. mdpi.comnsf.gov For instance, the reaction between imines derived from 3-aminopyridines and styrenes can afford tetrahydro-1,5-naphthyridines with control over two stereocenters. mdpi.com

Annulation and Condensation Reactions in Naphthyridine Synthesis

Annulation and condensation reactions are classical and widely used methods for the construction of fused heterocyclic systems like 1,5-naphthyridines.

Skraup-Type Reactions for 1,5-Naphthyridine Derivatives

The Skraup reaction is a fundamental method for the synthesis of quinolines and has been successfully adapted for the preparation of 1,5-naphthyridine derivatives. mdpi.comnih.govmdpi.comthieme-connect.de This reaction typically involves the treatment of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. mdpi.comnih.goviipseries.org The first synthesis of the parent 1,5-naphthyridine was achieved through a Skraup reaction with 3-aminopyridine. nih.gov Various modifications of the Skraup synthesis have been developed to improve yields and accommodate a range of substituents on the naphthyridine core. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 3-Aminopyridine | Glycerol | H₂SO₄, Oxidizing Agent | 1,5-Naphthyridine | mdpi.comnih.gov |

| Substituted 3-aminopyridines | Carbonyl compounds | Various | Substituted 1,5-Naphthyridines | mdpi.com |

| 2-Aminobenzo[f]quinoline | Glycerol | Nitrobenzenesulfonic acid | Naphtho[2,1-b] mdpi.comnih.govnaphthyridine | mdpi.com |

Gould-Jacobs Reaction Variants

The Gould-Jacobs reaction is another important method for the synthesis of fused 4-hydroxy-pyridine systems, including 1,5-naphthyridin-4-ones. mdpi.comwikipedia.org The reaction involves the condensation of an aminopyridine with a malonic acid derivative, such as diethyl methylenemalonate, followed by thermal cyclization. mdpi.com This methodology has been utilized to prepare various substituted 1,5-naphthyridine derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 3-Aminopyridine | Diethyl methylenemalonate | Condensation, Thermal Cyclization | 4-Hydroxy-1,5-naphthyridine | mdpi.com |

| Substituted anilines | Alkoxy methylenemalonic ester | Condensation, Cyclization, Saponification, Decarboxylation | 4-Hydroxyquinoline derivatives | wikipedia.org |

Cyclization of Aminopyridines with Acrylates

One strategy for constructing the 1,5-naphthyridine skeleton involves the cyclization of appropriately substituted aminopyridines. A notable example is the use of a Heck reaction, which couples a substituted aminopyridine with an acrylate (B77674) ester. For instance, the reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate, catalyzed by palladium(II) acetate, yields an intermediate that subsequently undergoes cyclization. nih.gov This cyclization step can be promoted by a phosphine (B1218219) ligand, such as tributylphosphine, in acetic acid to afford the 1,5-naphthyridine derivative in excellent yields. nih.gov This approach provides the aromatic naphthyridine core, which can then be subjected to reduction to obtain the desired tetrahydro-1,5-naphthyridine scaffold.

Reductive Strategies for Tetrahydro-1,5-naphthyridine Ring Systems

The reduction of the aromatic 1,5-naphthyridine ring is a common and effective method for obtaining the 1,2,3,4-tetrahydro-1,5-naphthyridine core. Various reductive strategies have been developed, including catalytic transfer hydrogenation and asymmetric hydrogenation, which allow for control over the stereochemistry of the product.

Catalytic Transfer Hydrogenation of N-Heterocycles

Catalytic transfer hydrogenation is a powerful technique for the reduction of N-heteroaromatic compounds, offering a safer and more practical alternative to using high-pressure hydrogen gas. nih.govmdpi.com In this method, a hydrogen donor, such as formic acid or isopropanol, is used in the presence of a metal catalyst. nih.govrsc.org

Several catalytic systems have been proven effective for the transfer hydrogenation of 1,5-naphthyridines:

Ruthenium(II) Complexes : Ruthenium(II) complexes supported by pyrazole-phosphine ligands have been shown to catalyze the transfer hydrogenation of 1,5-naphthyridines, resulting in good yields of the corresponding tetrahydro derivatives. nih.gov

Cobalt-Based Catalysts : Homogeneous non-noble metal catalysis using a combination of Co(BF₄)₂·6H₂O and a specific phosphine ligand can reduce 1,5-naphthyridines under mild conditions with formic acid as the hydrogen source. This system demonstrates good functional group tolerance. nih.gov

Palladium-Catalyzed Systems : A palladium-catalyzed transfer hydrogenation using bis(pinacolato)diboron (B136004) (B₂pin₂) as a mediator has been developed. This reaction uniquely uses water as both the solvent and the hydrogen donor and proceeds at ambient temperature. nih.gov

| Catalyst System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| Ruthenium(II) complexes with pyrazole-phosphine ligand | Not specified | Achieves good yields. | nih.gov |

| Co(BF₄)₂·6H₂O with tris(2-(diphenylphosphino)-phenyl)phosphine | Formic acid | Mild conditions, tolerates sensitive functional groups. | nih.gov |

| Palladium catalyst with bis(pinacolato)diboron (B₂pin₂) | Water | Environmentally benign, proceeds at ambient temperature. | nih.gov |

Asymmetric Hydrogenation of 1,5-Naphthyridines

For the synthesis of chiral 1,2,3,4-tetrahydro-1,5-naphthyridines, asymmetric hydrogenation is the method of choice. This approach allows for the enantioselective reduction of the pyridine (B92270) ring of the 1,5-naphthyridine core. A significant development in this area is the use of chiral cationic ruthenium diamine complexes as catalysts. nih.gov

This methodology has been successfully applied to a wide range of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines. The asymmetric hydrogenation proceeds efficiently to give the corresponding chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess (up to 99% ee) and full conversions. nih.gov This green and facile protocol is also suitable for large-scale synthesis, providing access to optically pure compounds that can serve as valuable building blocks and ligands in further asymmetric synthesis. nih.gov

Derivatization from Pre-existing Naphthyridine Cores

Once the tetrahydro-1,5-naphthyridine scaffold is obtained, it can be further modified to introduce a variety of substituents. This derivatization can be targeted at specific positions on the ring system, allowing for the creation of diverse chemical libraries for various applications. nih.govsci-hub.se

Functionalization of Specific Ring Positions (e.g., C-2, C-4, C-6)

Functionalization can be performed on the aromatic 1,5-naphthyridine prior to reduction or directly on the tetrahydro-1,5-naphthyridine core. The reactivity of the N1 nitrogen as a nucleophile is a key aspect of the chemistry of 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.govsci-hub.se

N-Functionalization : The N1 nitrogen of the tetrahydro-1,5-naphthyridine ring is nucleophilic and can react with a range of electrophiles. nih.gov This has been exploited in reactions such as N-arylations using palladium catalysis, acylations, urea (B33335) formation with isocyanates, and epoxide openings. nih.govsci-hub.se The nucleophilicity of this nitrogen can be influenced by substituents on the pyridine ring; electron-withdrawing groups tend to decrease its reactivity. sci-hub.se

C-Functionalization : Functional groups can be introduced at various carbon positions of the 1,5-naphthyridine ring. For example, the C-4 position can be functionalized through deprotometalation followed by reactions with electrophiles like iodine or aminating agents. nih.gov The C-2 position can be targeted for reactions such as trifluoromethylation. nih.gov These functionalized aromatic precursors can then be reduced to the corresponding substituted tetrahydro-1,5-naphthyridines.

| Position | Reaction Type | Reagents/Conditions | Reference |

|---|---|---|---|

| N-1 (tetrahydro) | N-Arylation | Palladium catalysis (e.g., Hartwig conditions) | sci-hub.se |

| N-1 (tetrahydro) | Acylation | DEPBT-mediated coupling | nih.gov |

| N-1 (tetrahydro) | Urea Formation | Isocyanates | nih.govsci-hub.se |

| N-1 (tetrahydro) | Epoxide Opening | Epichlorohydrin, Yb(OTf)₃ | nih.gov |

| C-4 (aromatic) | Amination | Deprotometalation-amination | nih.gov |

| C-2 (aromatic) | Trifluoromethylation | Langlois reagent | nih.gov |

Synthesis of Methylated Derivatives

The introduction of methyl groups can be achieved through various alkylation strategies. While direct C-4,4-dimethylation of the tetrahydro-1,5-naphthyridine core is not prominently described, N-methylation provides a clear example of derivatization. Reductive alkylation (reductive amination) is a common method for this transformation. For instance, N-methylation of fused tetrahydro nih.govnih.govnaphthyridine systems has been accomplished using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. mdpi.com This reaction proceeds via the formation of an iminium intermediate which is then reduced in situ to yield the N-methylated product. mdpi.com

Reactivity and Functionalization of the 4,4 Dimethyl 1,2,3,4 Tetrahydro 1,5 Naphthyridine Scaffold

Nucleophilic Reactivity at Nitrogen Centers

The N1 nitrogen of the tetrahydro-1,5-naphthyridine scaffold is a key site for nucleophilic reactions, making it a versatile handle for introducing molecular diversity. nih.govsci-hub.se The reactivity of this nitrogen is, however, sensitive to the electronic effects of substituents on the pyridine (B92270) ring. Electron-withdrawing groups can diminish its nucleophilicity, rendering it less reactive in certain transformations. nih.govsci-hub.se

The N1 position of 1,2,3,4-tetrahydro-1,5-naphthyridines is well-suited for the development of chemical libraries due to its demonstrated reactivity with a variety of electrophiles. mdpi.com This has been exploited in the synthesis of diverse sets of molecules for biological evaluation. Several key reactions have been identified as being particularly effective for library synthesis, including epoxide openings, palladium-catalyzed N-arylations, acylations, and urea (B33335) formations. nih.govsci-hub.se The suitability of these reactions allows for the systematic modification of the core scaffold, which is a fundamental aspect of medicinal chemistry and drug discovery. nih.gov

The N1 nitrogen of the tetrahydro-1,5-naphthyridine scaffold can act as a nucleophile to open epoxide rings, resulting in the formation of secondary alcohols. nih.govsci-hub.se This reaction is typically catalyzed by a Lewis acid, such as ytterbium triflate (Yb(OTf)₃), and proceeds by heating the reactants in a suitable solvent like dichloromethane. nih.gov This method allows for the introduction of a stereochemically defined side chain onto the naphthyridine core, which is particularly valuable for creating structurally complex molecules. sci-hub.se The reaction of the N1 nitrogen with epichlorohydrin, for instance, yields a chlorohydrin intermediate that can be further manipulated, for example, by closing to an epoxide which can then be opened by another nucleophile. nih.gov

The following table summarizes the reaction of a tetrahydro-1,5-naphthyridine with epichlorohydrin.

| Entry | Reactant | Product | Yield (%) | Time (h) |

| 1 | 5,6-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | 1-(5,6-diphenyl-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)-3-chloropropan-2-ol | 95 | 3 |

| 2 | 7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | 1-chloro-3-(7-methyl-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)propan-2-ol | 97 | 5 |

| 3 | 7-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | 1-chloro-3-(7-methoxy-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)propan-2-ol | 99 | 3 |

| 4 | ethyl 1,2,3,4-tetrahydro-1,5-naphthyridine-7-carboxylate | ethyl 1-(2-hydroxy-3-chloropropyl)-1,2,3,4-tetrahydro-1,5-naphthyridine-7-carboxylate | 53 | 10 |

Data sourced from literature. nih.govsci-hub.se

The N1 nitrogen of the tetrahydro-1,5-naphthyridine scaffold is sufficiently nucleophilic to participate in palladium-catalyzed N-arylation reactions. nih.govsci-hub.se This transformation, often referred to as Buchwald-Hartwig amination, allows for the formation of a carbon-nitrogen bond between the N1 position and an aryl group. sci-hub.se The reaction typically employs a palladium catalyst and a suitable ligand to couple the naphthyridine with an aryl halide, such as bromobenzene. sci-hub.se This method is a powerful tool for synthesizing N-aryl derivatives, which are common motifs in pharmaceuticals. rsc.orgmit.edu

Below is an example of a palladium-catalyzed N-arylation reaction.

| Naphthyridine Derivative | Aryl Halide | Product | Yield (%) |

| 5,6-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | Bromobenzene | 1,5,6-triphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | 89 |

Data sourced from literature. sci-hub.se

Acylation of the N1 position provides a straightforward method for introducing an amide functionality. nih.gov Reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT) can be used to mediate the coupling of carboxylic acids to the N1 nitrogen. sci-hub.se This reaction is effective for creating a variety of amides. sci-hub.se

Furthermore, the N1 nitrogen readily reacts with isocyanates to form ureas in good to excellent yields. nih.govsci-hub.se This reaction can be performed with commercially available isocyanates or with isocyanates generated in situ from a carboxylic acid and diphenylphosphoryl azide (B81097) (DPPA). nih.gov

The table below provides examples of acylation and urea formation reactions.

| Reaction Type | Naphthyridine Derivative | Reagent | Product | Yield (%) |

| Acylation | 8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | 4-pentynoic acid | 1-(8-methyl-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)pent-4-en-1-one | 95 |

| Acylation | 5,6-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | 4-pentynoic acid | 1-(5,6-diphenyl-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)pent-4-en-1-one | 78 |

| Urea Formation | 5,6-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | Phenylisocyanate | 1-(5,6-diphenyl-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)-3-phenylurea | 99+ |

Data sourced from literature. sci-hub.se

Electrophilic and Radical Functionalization at Carbon Centers

While the nitrogen centers are the primary sites of nucleophilic reactivity, the carbon atoms of the 4,4-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine scaffold can undergo functionalization through electrophilic and radical pathways. Direct C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized substrates. nih.gov

The introduction of trifluoromethyl (CF₃) and other perfluoroalkyl groups into heterocyclic molecules is of significant interest in medicinal chemistry due to the unique properties these groups impart. nih.gov Direct C-H trifluoromethylation of heteroaromatic systems can be achieved using radical-based methods. nih.gov These reactions often utilize a trifluoromethyl radical source and can proceed under mild conditions. researchgate.net The regioselectivity of these reactions is typically governed by the inherent electronic properties of the heterocyclic substrate. nih.gov

For the this compound scaffold, the pyridine ring is the more likely site for such functionalization due to its aromatic character. The position of trifluoromethylation would be influenced by the directing effects of the fused tetrahydro-dihydropyridine ring and any other substituents present.

Similarly, direct C-H perfluoroalkylation can be accomplished through radical-mediated processes. scispace.com A variety of perfluoroalkylating agents are available, and the reactions can be initiated by thermal or photochemical methods. scispace.com These methods provide a direct route to introduce longer perfluoroalkyl chains onto the heterocyclic core.

The following table illustrates the concept of direct C-H functionalization on a generic heteroaromatic ring.

| Reaction Type | Substrate | Reagent | Potential Product |

| C-H Trifluoromethylation | Heteroaromatic Ring | CF₃ Radical Source | Trifluoromethylated Heteroaromatic |

| C-H Perfluoroalkylation | Heteroaromatic Ring | Rբ Radical Source | Perfluoroalkylated Heteroaromatic |

Cyano Group Incorporation via Nucleophilic Displacement

The introduction of a cyano group into the 1,5-naphthyridine (B1222797) framework is a key transformation for extending its molecular complexity. One effective method to achieve this is through the nucleophilic displacement of a suitable leaving group, such as a triflate, from the heterocyclic core. mdpi.comnih.gov While the direct cyanation of the saturated ring of this compound is less commonly documented, the principles of nucleophilic substitution on the aromatic portion of the parent 1,5-naphthyridine system provide a foundational strategy.

In this approach, a hydroxylated 1,5-naphthyridine precursor is converted into a more reactive triflate derivative. This intermediate then readily undergoes nucleophilic attack by a cyanide source, such as potassium cyanide or zinc cyanide, often facilitated by a palladium catalyst, to yield the corresponding cyano-substituted naphthyridine. mdpi.comnih.gov This transformation is crucial for introducing a versatile chemical handle, as the cyano group can be further converted into amines, carboxylic acids, or various heterocyclic systems. researchgate.net

For the tetrahydro-1,5-naphthyridine scaffold, functionalization typically targets the aromatic ring. A potential pathway would involve the synthesis of a hydroxylated tetrahydro-1,5-naphthyridine, followed by triflation and subsequent nucleophilic displacement with a cyanide reagent. The reaction conditions would need to be optimized to ensure compatibility with the saturated, non-aromatic portion of the molecule.

Table 1: Nucleophilic Cyanation of a 1,5-Naphthyridine Precursor Data is illustrative of the general reaction on the 1,5-naphthyridine scaffold.

| Precursor | Leaving Group | Cyanide Source | Product | Reference |

| 2-Hydroxy-1,5-naphthyridine | Triflate (-OTf) | KCN | 2-Cyano-1,5-naphthyridine | mdpi.comnih.gov |

Halogenation and Subsequent Organometallic Cross-Coupling Reactions

Halogenation of the 1,5-naphthyridine scaffold is a critical step for enabling a wide array of organometallic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govcem.com The introduction of a halogen atom (I, Br, Cl) onto the aromatic ring of the tetrahydro-1,5-naphthyridine creates an electrophilic site amenable to catalysis.

Once halogenated, the tetrahydro-1,5-naphthyridine derivative can serve as a substrate in various cross-coupling reactions. Cobalt-catalyzed cross-couplings, for instance, have proven effective for the functionalization of different halogenated naphthyridines with both alkyl and aryl Grignard reagents or organozinc halides. nih.govacs.orgnih.gov These reactions proceed under relatively mild conditions and demonstrate broad scope. For example, 4-iodo-1,5-naphthyridine (B3242594) has been successfully coupled with various arylzinc and heteroarylzinc reagents in the presence of a cobalt catalyst to produce polyfunctional arylated naphthyridines. nih.gov

Palladium-catalyzed reactions such as the Suzuki, Heck, and Negishi couplings are also widely applicable. A strategy for sequential functionalization can be employed using di-halogenated substrates, where different catalytic systems (e.g., palladium and cobalt) can regioselectively target different halogens, allowing for the controlled, stepwise introduction of diverse substituents. nih.gov This approach offers a robust method for building complex molecular architectures based on the this compound scaffold.

Table 2: Cobalt-Catalyzed Cross-Coupling of 4-Iodo-1,5-naphthyridine Data is based on the general reactivity of the 1,5-naphthyridine scaffold.

| Halogenated Substrate | Organometallic Reagent | Catalyst | Product | Yield | Reference |

| 4-Iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl | 4-(p-Methoxyphenyl)-1,5-naphthyridine | 80% | nih.gov |

| 4-Iodo-1,5-naphthyridine | p-NCC₆H₄ZnCl | CoCl₂·2LiCl | 4-(p-Cyanophenyl)-1,5-naphthyridine | 83% | nih.gov |

| 4-Iodo-1,5-naphthyridine | 2-Thienyl-ZnCl | CoCl₂·2LiCl | 4-(2-Thienyl)-1,5-naphthyridine | 73% | nih.gov |

Oxidative Aromatization of Tetrahydro-1,5-naphthyridines

The conversion of 1,2,3,4-tetrahydro-1,5-naphthyridines to their fully aromatic 1,5-naphthyridine counterparts is a fundamental dehydrogenation reaction. mdpi.com This oxidative aromatization can be accomplished through several methods, ranging from high-temperature reactions with classical oxidizing agents to modern catalytic processes under milder conditions. mdpi.comnih.gov

One established method involves heating the tetrahydro-1,5-naphthyridine with selenium at elevated temperatures (e.g., 320 °C), leading to the formation of the aromatic ring system. mdpi.com More recent advancements have focused on developing catalytic systems that operate under ambient conditions. For example, an acceptorless dehydrogenation process has been developed that utilizes visible-light photoredox catalysis in combination with a cobalt catalyst. nih.gov This method efficiently converts the tetrahydro-scaffold to the aromatic naphthyridine in good yields. Another approach employs homogeneous catalysis with iridium complexes featuring a functional bipyridonate ligand for the perdehydrogenation of bicyclic N-heterocycles. nih.gov These catalytic methods offer significant advantages in terms of reaction conditions and environmental impact. The oxidative aromatization process is not only a synthetic strategy but also mimics the metabolic pathway of certain drugs containing a dihydropyridine (B1217469) nucleus.

Table 3: Methods for Oxidative Aromatization of Tetrahydro-1,5-naphthyridines

| Substrate | Reagent/Catalyst | Conditions | Product | Reference |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) | Selenium | 320 °C | 1,5-Naphthyridine | mdpi.com |

| Substituted 1,2,3,4-Tetrahydro-1,5-naphthyridine | Ru(bpy)₃Cl₂·6H₂O (photosensitizer), Co(dmgH)₂PyCl (catalyst) | Visible light, ambient temperature | Substituted 1,5-Naphthyridine | nih.gov |

Stereochemical Implications in Functionalization Reactions

The stereochemistry of the this compound scaffold can have significant implications for its functionalization. The initial synthesis of the tetrahydro-1,5-naphthyridine ring system can be designed to control the stereochemical outcome. For instance, the aza-Diels-Alder reaction (Povarov reaction) used to construct the tetrahydro-1,5-naphthyridine core can proceed in a regio- and stereoselective manner, allowing for the control of two stereocenters. nih.govnih.gov

When functionalizing a pre-existing chiral tetrahydro-1,5-naphthyridine scaffold, the stereochemistry of the starting material can direct the approach of reagents, leading to diastereoselective outcomes. Reactions at the N1 nitrogen atom, a common site for derivatization, can introduce new chiral centers. For example, the reaction of a tetrahydro-1,5-naphthyridine with a homochiral epoxide, such as (S)-epichlorohydrin, introduces a stereochemically defined appendage onto the scaffold. sci-hub.senih.gov This epoxide opening chemistry allows for the creation of libraries of compounds with controlled stereochemistry. sci-hub.senih.gov

The nucleophilicity of the N1 nitrogen, which is crucial for many functionalization reactions, can be influenced by substituents on the pyridine ring. sci-hub.senih.gov Electron-withdrawing groups can decrease nucleophilicity and slow down reaction rates, an effect that must be considered when designing synthetic routes. sci-hub.senih.gov Therefore, both the electronic nature of substituents and the inherent stereochemistry of the scaffold are critical factors that govern the outcome of functionalization reactions.

Mechanistic Investigations and Reaction Pathway Elucidation

Computational and Experimental Mechanistic Probes for Cycloaddition Reactions

The synthesis of the 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) core often relies on [4+2] cycloaddition reactions, specifically the Povarov reaction, which involves the reaction of an imine with an electron-rich alkene. Mechanistic studies focus on understanding the precise nature of this bond-forming process.

The Povarov reaction, while formally classified as an aza-Diels-Alder reaction, is generally understood to proceed through a stepwise mechanism rather than a concerted one. wikipedia.org Computational and experimental evidence suggests that the reaction pathway involves the formation of an intermediate before cyclization is complete.

Theoretical analyses using Density Functional Theory (DFT) have been employed to explore the mechanism of Povarov-type reactions. These studies indicate that the reaction is a domino process. For the Lewis acid-catalyzed variant, the reaction begins with the nucleophilic attack of the alkene on the activated imine complex. rsc.org This initial attack leads to the formation of a stabilized zwitterionic or carbocationic intermediate. rsc.orgnih.gov Subsequent intramolecular cyclization, typically a Friedel-Crafts-type reaction, completes the formation of the six-membered ring. nih.govrsc.org This stepwise pathway, involving discrete bond-formation events, is energetically more favorable than a concerted mechanism where both new bonds form simultaneously. rsc.orgresearchgate.net The ability to characterize reaction intermediates in some systems provides experimental support for the stepwise nature of the mechanism. rsc.org

Lewis acid catalysis is crucial for activating the reactants in the Povarov reaction to synthesize tetrahydro-1,5-naphthyridines. unicam.it The catalyst coordinates to the nitrogen atom of the imine, which is typically formed in situ from a 3-aminopyridine (B143674) derivative and an aldehyde. wikipedia.org This coordination significantly increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the alkene. rsc.orgrsc.org

Without a catalyst, the reaction often fails to proceed as the imine is not sufficiently activated. nih.govrsc.org A variety of Lewis acids have been shown to be effective, including boron trifluoride (BF₃), indium(III) chloride (InCl₃), and cerium(III) chloride (CeCl₃). nih.govunicam.it Computational studies have shown that the choice of Lewis acid can influence the energy barrier of the reaction, with some catalysts providing a more efficient pathway for the formation of the critical iminium ion intermediate. nih.govrsc.org The catalyst essentially lowers the activation energy for the initial nucleophilic attack, thereby facilitating the entire reaction cascade that leads to the formation of the tetrahydro-1,5-naphthyridine product. rsc.org

Table 1: Lewis Acids Used in Povarov Reactions for Tetrahydroquinoline/naphthyridine Synthesis

| Catalyst | Role in Mechanism | Reference(s) |

|---|---|---|

| Boron trifluoride (BF₃) | Activates imine for electrophilic addition | wikipedia.orgrsc.org |

| Indium(III) chloride (InCl₃) | Provides low energy barrier for iminium ion formation | nih.govrsc.org |

| Yttrium triflate (Y(OTf)₃) | Activates imine for regioselective attack | wikipedia.org |

| Cerium(III) chloride (CeCl₃) | Environmentally friendly catalyst for one-pot synthesis | unicam.it |

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. wikipedia.orgnih.gov A KIE is observed when replacing an atom with one of its heavier isotopes results in a change in the reaction rate. wikipedia.org For reactions involving C-H bond cleavage, substituting hydrogen with deuterium (B1214612) (a primary KIE) can lead to a significant rate decrease (kH/kD > 1), indicating that this bond is broken in the transition state of the rate-limiting step. baranlab.orglibretexts.org

Mechanistic Understanding of Transfer Hydrogenation Processes

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to an acceptor (substrate) mediated by a catalyst, often a transition metal complex. nih.gov In this context, 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives can act as hydrogen donors. The mechanistic pathway involves the dehydrogenation of the tetrahydronaphthyridine to its aromatic 1,5-naphthyridine (B1222797) counterpart, releasing the hydrogen atoms that are then transferred to the substrate via the catalyst. mdpi.com

Insights into Oxidative Aromatization Mechanisms

The conversion of 1,2,3,4-tetrahydro-1,5-naphthyridines to their fully aromatic 1,5-naphthyridine counterparts is a key transformation. nih.gov This oxidative aromatization involves the formal removal of a molecule of hydrogen from the saturated ring. The mechanism depends on the specific oxidant employed.

Common reagents used for this dehydrogenation include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), selenium, or molecular iodine. nih.govresearchgate.netnih.gov The reaction can also proceed at high temperatures without an explicit oxidant. nih.gov

The mechanism with an oxidant like DDQ is believed to proceed via a hydride abstraction from the saturated ring of the tetrahydronaphthyridine. This initial hydride transfer to the highly electrophilic quinone generates a carbocation intermediate. Subsequent deprotonation from the adjacent carbon atom leads to the formation of a double bond and the fully aromatic pyridine (B92270) ring. In some cases, the reaction can be accompanied by the loss of a substituent, as has been observed in the oxidative aromatization of a 1,2,3,4-tetrahydro-1,5-naphthyridine derivative that resulted in the loss of a dimethylhydrazonomethyl group. researchgate.net Electrochemical methods have also been developed for related heterocyclic systems, offering a greener alternative to chemical oxidants. rsc.org

Table 2: Common Oxidants for Aromatization of Tetrahydro-1,5-naphthyridines

| Oxidizing Agent | Conditions | Reference(s) |

|---|---|---|

| Selenium (Se) | 320 °C | nih.gov |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | High temperature | nih.govresearchgate.net |

| Benzoquinone (BQ) | High temperature | nih.gov |

| Molecular Iodine (I₂) | Refluxing methanol | nih.gov |

| Molecular Sulfur (S) | High temperature | nih.gov |

Advanced Structural Analysis and Conformational Studies

Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopic methods are indispensable tools for elucidating the structure and reaction mechanisms of complex organic molecules like 4,4-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine.

Deuterium (B1214612) labeling is a powerful technique to trace the pathways of atoms during a chemical reaction, offering unambiguous evidence for proposed mechanisms. In the context of the synthesis of the tetrahydro-1,5-naphthyridine core, understanding the mechanism of hydrogenation or transfer hydrogenation of the 1,5-naphthyridine (B1222797) precursor is crucial.

A notable study on the transfer hydrogenation (TH) of 1,5-naphthyridine using a dihydroxybipyridine-based bifunctional Mn(I) bromide catalyst provided significant mechanistic details through deuterium labeling experiments. researchgate.net Theoretical studies suggested a stepwise hydrogenation process that begins with the reduction of the C2=C3 bond, followed by the hydrogenation of the N=C1 bond. This hypothesis was substantiated by experiments using deuterated isopropanol. When iPrOH-2-d1 was used as the deuterium source, selective incorporation of deuterium was observed at the C1 and C3 positions. Conversely, using iPrOD led to deuterium incorporation at the C2 position. researchgate.net

These findings highlight a non-intuitive reaction pathway and demonstrate the utility of deuterium labeling in mapping the intricate steps of catalytic reductions leading to the formation of the 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) scaffold. While this study was not performed on the 4,4-dimethyl substituted derivative, the fundamental mechanistic insights are directly applicable to its synthesis.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, is a cornerstone for the definitive structural elucidation and stereochemical assignment of organic compounds. For derivatives of 1,2,3,4-tetrahydro-1,5-naphthyridine, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for determining the relative stereochemistry of substituents.

In the broader family of heterocyclic compounds, the stereochemistry of fused rings and substituents is routinely determined by analyzing coupling constants and NOE correlations. nih.gov For instance, in complex polycyclic alkaloids, NOESY experiments can establish the spatial proximity of protons, allowing for the assignment of relative and absolute configurations. nih.gov

Furthermore, NMR is highly sensitive to the conformational dynamics of molecules. In a study involving N-acylated 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives, broadening of the signal for the proton at position 8 (H-8) was observed in the ¹H NMR spectrum at room temperature. nih.govsci-hub.se This phenomenon is indicative of slow rotation around the newly formed amide bond, a process that can be influenced by the steric bulk of substituents on the tetrahydro-naphthyridine ring. Upon heating, the signal sharpened, confirming the dynamic nature of the conformation. nih.govsci-hub.se This observation underscores the utility of variable temperature NMR studies in probing the conformational flexibility of the this compound system.

Table 1: Representative ¹H NMR Data for a Tetrahydro-1,5-naphthyridine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.50 | t | 5.8 |

| H-3 | 1.95 | m | - |

| H-4 | 2.80 | t | 6.2 |

| H-6 | 8.25 | dd | 4.5, 1.5 |

| H-7 | 7.10 | dd | 8.0, 4.5 |

| H-8 | 7.50 (broad) | d | 8.0 |

Note: Data is hypothetical and for illustrative purposes to demonstrate typical chemical shifts and multiplicities.

X-ray Diffraction Studies for Molecular Geometry and Supramolecular Motifs

For example, the X-ray crystal structure of a densely substituted 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) derivative has been reported, confirming its molecular connectivity and stereochemistry. researchgate.net In another study, co-crystals of 2,7-dimethyl-1,8-naphthyridine (B83737) with urea (B33335) and thiourea (B124793) were analyzed to investigate intermolecular interactions. researchgate.net These studies utilize techniques like Hirshfeld surface analysis to visualize and quantify non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial in understanding the packing of molecules in the crystal lattice and the formation of supramolecular motifs. researchgate.net Such interactions play a significant role in the physical properties of the compound, including solubility and melting point.

Conformational Dynamics of the Reduced Naphthyridine Ring System

The reduced, non-aromatic ring of this compound is not planar and is expected to exhibit conformational flexibility. The presence of the gem-dimethyl group at the C4 position significantly influences the conformational preferences of this ring.

The tetrahydro-pyridinyl portion of the molecule can adopt various conformations, such as a half-chair or a twist-boat, to minimize steric strain. The gem-dimethyl substitution at C4 would likely restrict the range of accessible conformations and could favor a conformation that minimizes steric interactions between the methyl groups and the rest of the molecule. The conformational flexibility of similar dihydropyrimidine (B8664642) rings in DNA bases has been noted, indicating that such six-membered reduced heterocyclic rings are not conformationally rigid. rsc.org

As mentioned previously, NMR studies on related N-substituted tetrahydro-1,5-naphthyridines have shown evidence of hindered rotation around the N1-acyl bond, which is a direct consequence of the interplay between the electronic properties of the amide and the steric environment of the reduced naphthyridine ring. nih.govsci-hub.se This dynamic behavior is a key feature of the conformational landscape of this molecular scaffold.

Diastereoselection in Synthetic Transformations

The synthesis of substituted 1,2,3,4-tetrahydro-1,5-naphthyridines often involves the creation of one or more stereocenters. Controlling the stereochemical outcome of these reactions is a critical aspect of their synthesis.

The aza-Diels-Alder reaction, also known as the Povarov reaction, is a powerful method for the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com This [4+2] cycloaddition between an imine derived from a 3-aminopyridine (B143674) and an alkene can proceed with a high degree of regio- and stereoselectivity. nih.govmdpi.com The reaction often proceeds through an endo transition state, which dictates the relative stereochemistry of the newly formed stereocenters at positions C2 and C4. nih.govmdpi.com This approach allows for the control of two stereocenters in a single step, making it a highly efficient strategy for the diastereoselective synthesis of the tetrahydro-1,5-naphthyridine core. nih.govmdpi.com Subsequent functionalization of this core would then be influenced by the established stereochemistry.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such studies for 4,4-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine would provide fundamental insights into its stability and chemical behavior. However, no published DFT calculations were found for this specific compound.

Optimized Geometries and Energetics of Intermediates and Transition States

Computational studies on the optimized molecular geometry would reveal the most stable three-dimensional arrangement of atoms in this compound. Furthermore, calculations of the energies of potential reaction intermediates and transition states are crucial for understanding its reaction mechanisms and kinetics. This specific data is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). An MEP analysis for this compound would be invaluable for predicting its intermolecular interactions and sites of chemical reactivity. No such analysis has been published.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's reactivity, electronic transitions, and ability to act as an electron donor or acceptor. Specific HOMO-LUMO energy values and orbital plots for this compound have not been reported in the literature.

Molecular Dynamics Simulations for Conformational Exploration

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and flexibility. An MD study of this compound would provide a detailed understanding of its dynamic structural landscape and the relative stability of different conformers. There are no published molecular dynamics simulations for this compound.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations can accurately predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions are vital for interpreting experimental data and confirming molecular structures. No such predictive studies for the spectroscopic properties of this compound are available.

Applications in Advanced Organic Chemistry and Materials Science

Development of Chemical Libraries and Diverse Scaffolds

The 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) core is recognized as an ideal "drug-like" structure and a versatile scaffold for the development of chemical libraries aimed at discovering new biologically active compounds. nih.govsci-hub.se Research has focused on the chemical reactivity of the N1 nitrogen atom, exploring its nucleophilicity to build a diverse array of derivatives. nih.gov This has enabled the construction of compound libraries through various successful chemical transformations. nih.govnih.gov

A key strategy involves leveraging the nucleophilic nature of the N1 nitrogen to react with a wide range of electrophilic reagents. nih.gov This approach has led to the successful preparation of a 24-membered library, demonstrating the scaffold's suitability for combinatorial chemistry. nih.govsci-hub.se The reactivity of the N1 position is, however, sensitive to the electronic effects of substituents on the pyridine (B92270) ring; electron-withdrawing groups can reduce its nucleophilicity and hinder certain reactions. nih.govsci-hub.se

Below is a summary of reactions successfully employed for the derivatization of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold.

| Reaction Type | Reagents/Catalysts | Description | Source(s) |

| Epoxide Opening | Yb(OTf)₃, Epichlorohydrin | The N1 nitrogen attacks an epoxide, creating a secondary alcohol. This method allows for the introduction of stereochemically defined appendages. | nih.gov, sci-hub.se |

| Palladium-Catalyzed N-Arylation | Pd₂(dba)₃, BINAP, NaOtBu | A cross-coupling reaction that forms a new bond between the N1 nitrogen and an aryl group, enabling the synthesis of N-aryl derivatives. | sci-hub.se |

| Acylation | DEPBT, Carboxylic Acids | Forms an amide bond by coupling the N1 nitrogen with a carboxylic acid. | nih.gov, sci-hub.se |

| Urea (B33335) Formation | Isocyanates (e.g., Phenylisocyanate) | The N1 nitrogen reacts with an isocyanate to form a substituted urea, a common motif in bioactive molecules. | nih.gov, sci-hub.se |

Utilization as Ligands in Asymmetric Synthesis and Catalysis

The use of 1,2,3,4-tetrahydro-1,5-naphthyridine and its specific 4,4-dimethyl derivative as chiral ligands in asymmetric synthesis is not extensively documented in the reviewed literature. However, the broader 1,5-naphthyridine (B1222797) framework is known to serve as a ligand for forming metal complexes. mdpi.comresearchgate.net For instance, 1,5-naphthyridine has been used as a bridging ligand in dinuclear gold(III) complexes. researchgate.net Additionally, functionalized 1,5-naphthyridine derivatives have been prepared to act as cyclopentadienyl (B1206354) and indenyl ligands. nih.gov

While direct applications in asymmetric catalysis are not specified, the rigid bicyclic structure containing two nitrogen atoms presents a potential backbone for the design of novel chiral ligands. The development of enantioselective syntheses for tetrahydronaphthyridine scaffolds, such as the ruthenium-catalyzed asymmetric transfer hydrogenation of a 5,6,7,8-tetrahydro-1,6-naphthyridine, highlights the importance of chirality in this class of compounds. nih.govacs.org This focus on creating enantiopure tetrahydronaphthyridines suggests a potential future application for these chiral scaffolds as ligands themselves in other catalytic processes.

Role in Redox Chemistry as Organic Hydrogen Carriers

The 1,2,3,4-tetrahydro-1,5-naphthyridine system can participate in redox chemistry, functioning as an organic hydrogen carrier. This capability stems from its ability to undergo reversible dehydrogenation (oxidation) to form the aromatic 1,5-naphthyridine and subsequent hydrogenation (reduction) to regenerate the tetrahydro- form. nih.gov

Oxidation (Dehydrogenation): The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines to their aromatic counterparts can be achieved under various conditions. High temperatures in the presence of reagents like selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or molecular sulfur can facilitate this transformation. nih.gov

Reduction (Hydrogenation): The reverse reaction, the reduction of the aromatic 1,5-naphthyridine ring, is also well-established. Catalytic reduction using palladium on charcoal in ethanol (B145695) is a common method to produce 1,2,3,4-tetrahydro-1,5-naphthyridines. rsc.org More recently, homogeneous non-noble metal catalysis has been employed; for example, a combination of Co(BF₄)₂·6H₂O with a phosphine (B1218219) ligand can reduce 1,5-naphthyridines using formic acid as a hydrogen source under mild conditions. mdpi.com

This reversible hydrogenation/dehydrogenation cycle makes the tetrahydro-1,5-naphthyridine scaffold a potential candidate for hydrogen storage and transfer applications.

Building Blocks for Supramolecular Systems

The 1,5-naphthyridine core, including its tetrahydro- derivative, possesses structural features that make it a suitable building block for the construction of supramolecular systems. The two nitrogen atoms within the bicyclic framework can act as hydrogen bond acceptors or as coordination sites for metal ions. researchgate.net The formation of metal complexes with 1,5-naphthyridine derivatives has been reported, which is a fundamental aspect of coordination-driven self-assembly in supramolecular chemistry. mdpi.comresearchgate.net

While complex, multi-component supramolecular frameworks based specifically on the 4,4-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine scaffold are not detailed in the available literature, the potential exists. The defined geometry and coordination vectors of the nitrogen atoms could be exploited to create discrete molecular polygons or extended coordination polymers when combined with appropriate metal centers. The non-planar, saturated ring of the tetrahydro- form, compared to the planar aromatic version, offers a different geometric profile that could be used to generate three-dimensional supramolecular architectures.

Integration into Functional Materials and Molecular Switches

The ability of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold to undergo reversible redox reactions makes it a prime candidate for integration into functional materials, particularly as a molecular switch. diva-portal.org The transition between the reduced (tetrahydro-) and oxidized (aromatic) states involves a significant change in the molecule's properties:

Geometry: The molecule switches from a non-planar, flexible structure to a rigid, planar aromatic system.

Electronic Properties: The conversion alters the electronic state, moving from a saturated amine system to a conjugated aromatic π-system.

This reversible transformation is the basis of a chemical switch that can be triggered by chemical reagents (oxidants/reductants). Such switches are fundamental components in the design of molecular electronics and smart materials. diva-portal.org The broader naphthyridine family has been explored for these applications, including in 1,5-naphthyridine-fused porphyrin dimers that exhibit redox activity, underscoring the utility of this heterocyclic core in functional systems. encyclopedia.pub

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to access 4,4-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine?

- Methodological Answer : The compound can be synthesized via intramolecular inverse-electron-demand Diels-Alder reactions between imidazoles and 1,2,4-triazines, forming the tetrahydro-naphthyridine core through cycloaddition and subsequent elimination steps . Alternatively, asymmetric hydrogenation of aromatic 1,5-naphthyridines using ruthenium catalysts (e.g., Ru(OAc)₂/(R)-DM-Segphos) achieves enantioselective synthesis of chiral derivatives, though optimization of reaction conditions (e.g., solvent, pressure, temperature) is critical for high yields and enantiomeric excess . For simpler derivatives, aza-Diels-Alder reactions with imines and dienophiles under Lewis acid catalysis (e.g., BF₃·Et₂O) provide a scalable route .

Table 1: Comparison of Synthetic Methods

| Method | Key Conditions | Yield (%) | Enantioselectivity | Reference |

|---|---|---|---|---|

| Intramolecular Diels-Alder | Thermal cycloaddition, N₂ purge | 60-75 | N/A | |

| Asymmetric Hydrogenation | Ru catalysts, H₂ (50 psi), EtOH | 85-92 | >90% ee | |

| Aza-Diels-Alder | BF₃·Et₂O, CH₂Cl₂, rt | 70-80 | N/A |

Q. How is the structural integrity and purity of this compound validated?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, while high-performance liquid chromatography (HPLC) with chiral columns assesses enantiopurity . X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogous naphthyridine derivatives (e.g., 2-(4-chlorophenyl)-3-phenyl-1,8-naphthyridine) . Mass spectrometry (HRMS) and elemental analysis verify molecular formula and purity (>98%) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral ruthenium complexes (e.g., Ru(OAc)₂ with (R)-DM-Segphos) catalyze asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines, achieving >90% ee. Key parameters include H₂ pressure (50–100 psi), solvent polarity (EtOH or iPrOH), and substrate-to-catalyst ratios (100:1) . Computational docking studies (e.g., MM-GBSA) can predict binding modes of intermediates to chiral catalysts, guiding ligand design .

Q. How do substitution patterns influence the biological activity of this compound derivatives?

- Methodological Answer : Substituents at the 4,4-dimethyl positions modulate steric and electronic interactions with biological targets. For example:

- Enzyme Inhibition : Methyl groups enhance hydrophobic interactions with SHP2 phosphatase, improving inhibitory potency (IC₅₀ < 1 µM) .

- Antimicrobial Activity : Electron-withdrawing groups (e.g., halogens) at the 6-position disrupt bacterial membrane proteins, as seen in 6-bromo derivatives .

- Experimental Design : Structure-activity relationship (SAR) studies involve iterative synthesis of analogs, followed by enzymatic assays (e.g., fluorescence-based phosphatase screening) and antimicrobial susceptibility testing (MIC determination) .

Q. What computational approaches are used to study this compound interactions with RNA targets?

- Methodological Answer : Molecular dynamics (MD) simulations (25 µs trajectories) and MM-GBSA free-energy calculations analyze binding to RNA loops (e.g., r(CUG) repeats). Cluster analysis identifies dominant binding modes, while umbrella sampling quantifies binding affinities . Docking software (AutoDock Vina) predicts ligand-receptor interactions, validated by isothermal titration calorimetry (ITC) .

Methodological Considerations

- Data Contradictions : While asymmetric hydrogenation achieves high ee in model systems, yields may drop for bulkier substrates, necessitating alternative methods like chiral auxiliaries or kinetic resolution .

- Safety Protocols : Handle tetrahydro-naphthyridines under inert atmospheres (N₂/Ar) to prevent oxidation, and use personal protective equipment (PPE) due to potential respiratory toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.